molecular formula C9H10N4O2 B15275269 3-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

3-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No.: B15275269
M. Wt: 206.20 g/mol
InChI Key: WHDUQGMDIWWNEG-UHFFFAOYSA-N
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Description

3-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyridinone core linked to an oxadiazole ring, which is further substituted with a methylamino group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles. The pyridinone core can be synthesized via condensation reactions between appropriate aldehydes and amines, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents that facilitate the formation of the oxadiazole and pyridinone rings are crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products.

Scientific Research Applications

3-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridinone core and have been studied for their biological activities.

    Imidazo[1,2-a]pyrimidines: Known for their wide range of applications in medicinal chemistry.

    Pyrimidine derivatives: Exhibiting diverse biological and pharmaceutical activities, including antimicrobial and antiviral properties.

Uniqueness

3-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is unique due to the presence of both the oxadiazole and pyridinone rings, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

3-[5-(methylaminomethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one

InChI

InChI=1S/C9H10N4O2/c1-10-5-7-12-8(13-15-7)6-3-2-4-11-9(6)14/h2-4,10H,5H2,1H3,(H,11,14)

InChI Key

WHDUQGMDIWWNEG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=CNC2=O

Origin of Product

United States

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